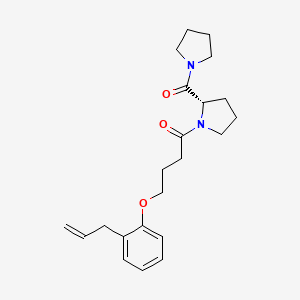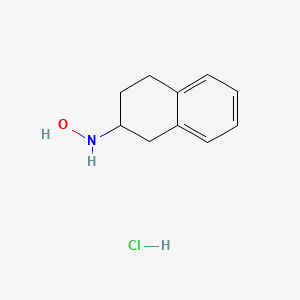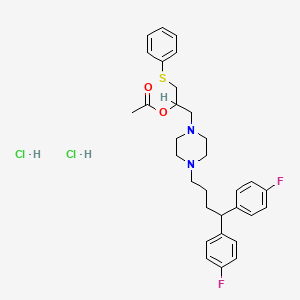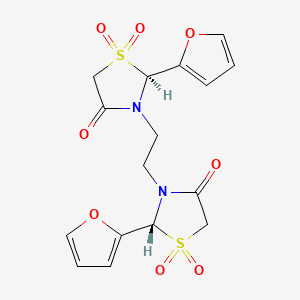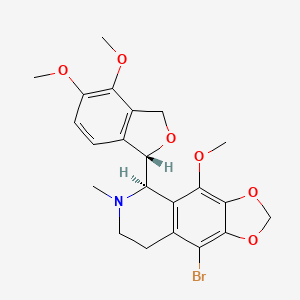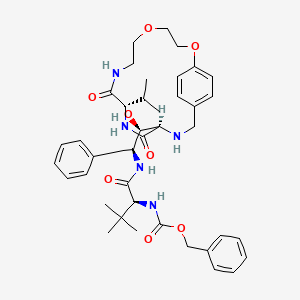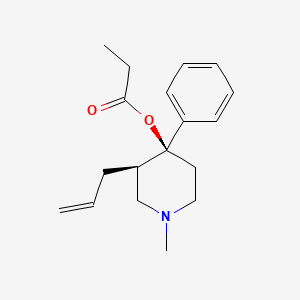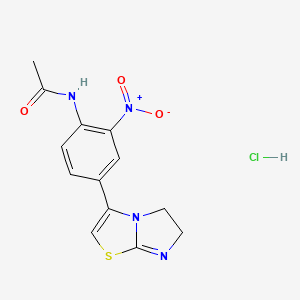
Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazoles, including Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride, typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene for several hours . The specific synthetic route for this compound may involve the use of γ-bromodipnones and 2-aminothiazoles, leading to the formation of the desired imidazo[2,1-b]thiazole system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
科学的研究の応用
Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industrial Chemistry: It is used in the development of new materials and catalysts for various chemical processes.
作用機序
The mechanism of action of Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
類似化合物との比較
Similar Compounds
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Benzothiazole Derivatives: These compounds have diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride is unique due to its specific structural features and the presence of both imidazo[2,1-b]thiazole and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
160518-44-5 |
|---|---|
分子式 |
C13H13ClN4O3S |
分子量 |
340.79 g/mol |
IUPAC名 |
N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-2-nitrophenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H12N4O3S.ClH/c1-8(18)15-10-3-2-9(6-11(10)17(19)20)12-7-21-13-14-4-5-16(12)13;/h2-3,6-7H,4-5H2,1H3,(H,15,18);1H |
InChIキー |
USHFKQKAOQULRU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CSC3=NCCN23)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


